molecular formula C6H12O2 B592418 DL-2-Methylbutyric Acid Methyl-d3 Ester CAS No. 1082582-07-7

DL-2-Methylbutyric Acid Methyl-d3 Ester

Cat. No.: B592418
CAS No.: 1082582-07-7
M. Wt: 119.178
InChI Key: OCWLYWIFNDCWRZ-HPRDVNIFSA-N
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Description

DL-2-Methylbutyric Acid Methyl-d3 Ester is a deuterium-labeled compound, specifically a methyl ester of 2-methylbutanoic acid where the methyl group is substituted with three deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trideuteriomethyl 2-methylbutanoate typically involves the deuteration of methylarenes. An efficient and practical method for α-trideuteration of methylarenes has been developed, which proceeds via an inexpensive base such as sodium hydroxide or potassium tert-butoxide.

Industrial Production Methods

While specific industrial production methods for trideuteriomethyl 2-methylbutanoate are not widely documented, the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The process may involve multiple steps, including deprotonation, reprotonation, and purification to ensure high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

DL-2-Methylbutyric Acid Methyl-d3 Ester, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methylbutanoic acid and trideuteriomethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and trideuteriomethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: 2-methylbutanoic acid and trideuteriomethanol.

    Reduction: Trideuteriomethyl 2-methylbutanol.

    Transesterification: A new ester and trideuteriomethanol.

Scientific Research Applications

DL-2-Methylbutyric Acid Methyl-d3 Ester has several applications in scientific research:

Mechanism of Action

The mechanism by which trideuteriomethyl 2-methylbutanoate exerts its effects is primarily through its isotopic substitution. The presence of deuterium atoms can alter the reaction kinetics and metabolic pathways of the compound. For example, deuterium substitution can slow down the rate of enzymatic reactions, providing insights into the reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-2-Methylbutyric Acid Methyl-d3 Ester is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and mechanistic studies. The deuterium atoms can significantly influence the compound’s physical and chemical properties, making it a valuable tool in various research applications.

Properties

CAS No.

1082582-07-7

Molecular Formula

C6H12O2

Molecular Weight

119.178

IUPAC Name

trideuteriomethyl 2-methylbutanoate

InChI

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/i3D3

InChI Key

OCWLYWIFNDCWRZ-HPRDVNIFSA-N

SMILES

CCC(C)C(=O)OC

Synonyms

2-Methylbutyric Acid Methyl-d3 Ester;  α-Methylbutyric Acid Methyl-d3 Ester;  (±)-Methyl-d3 2-Methylbutanoate;  (±)-Methyl-d3 α-Methylbutyrate;  2-Methylbutanoic Acid Methyl-d3 Ester;  Methyl-d3 2-Methylbutanoate;  Methyl-d3 2-Methylbutyrate;  Methyl-d3 Ant

Origin of Product

United States

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